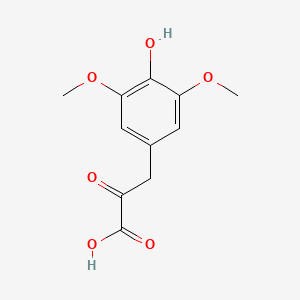
3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is found in various plants and is known for its antioxidant, anti-inflammatory, and antimicrobial properties . This compound is widely studied for its potential therapeutic applications and its role in plant metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: Its antioxidant properties make it a subject of study for protecting cells from oxidative stress.
Mecanismo De Acción
The mechanism of action of 3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and reducing oxidative stress . It also inhibits the activity of certain enzymes involved in inflammation and microbial growth, contributing to its anti-inflammatory and antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Caffeic Acid: Another hydroxycinnamic acid derivative with similar antioxidant properties.
Ferulic Acid: Known for its antioxidant and anti-inflammatory effects.
Chlorogenic Acid: Found in coffee, with strong antioxidant activity.
Uniqueness
3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid is unique due to its specific structure, which allows for a combination of antioxidant, anti-inflammatory, and antimicrobial properties. Its dual methoxy groups enhance its stability and effectiveness compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H12O6 |
|---|---|
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
3-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H12O6/c1-16-8-4-6(3-7(12)11(14)15)5-9(17-2)10(8)13/h4-5,13H,3H2,1-2H3,(H,14,15) |
Clave InChI |
OSIRPBGXEVFDDH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13581923.png)

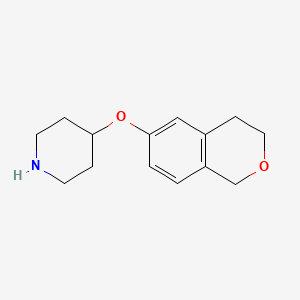
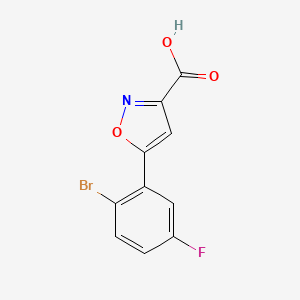
![[3-(Methylamino)propyl]phosphonic acid](/img/structure/B13581946.png)
![rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanolhydrochloride](/img/structure/B13581949.png)

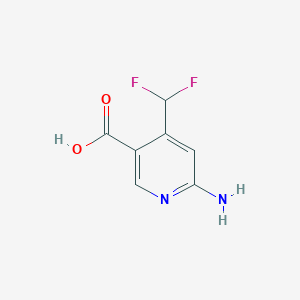

![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine](/img/structure/B13581989.png)
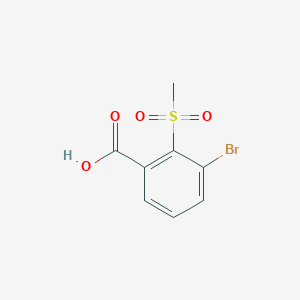
![2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid](/img/structure/B13581991.png)
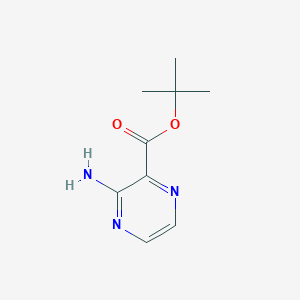
![Ethyl 2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B13581998.png)
